Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Molecular Formula: C₂₅H₂₀F₃N₃O₅S Average Mass: 531.505 g/mol Monoisotopic Mass: 531.107576 g/mol CAS RN: 851951-40-1 Structural Features:
- A thieno[3,4-d]pyridazine core substituted with: A 4-(trifluoromethyl)phenyl group at position 2. A 2-(4-methoxyphenyl)acetamido moiety at position 3. An ethyl ester at position 1. Key Properties:
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The 4-methoxyphenylacetamido substituent may influence binding interactions in biological targets, such as tau protein aggregation inhibitors .
Properties
IUPAC Name |
ethyl 5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O5S/c1-3-36-24(34)21-18-13-37-22(29-19(32)12-14-4-10-17(35-2)11-5-14)20(18)23(33)31(30-21)16-8-6-15(7-9-16)25(26,27)28/h4-11,13H,3,12H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVANHHORYODOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound features a thieno[3,4-d]pyridazine core with various functional groups that enhance its biological activity. The synthesis involves multi-step organic reactions, including:
- Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Substitution reactions to introduce methoxyphenyl and trifluoromethyl groups.
- Esterification : Final esterification with ethanol to yield the ethyl ester form.
Antidiabetic Properties
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit promising antidiabetic activity. For instance, a related compound demonstrated significant inhibition of alpha-amylase and PTP-1B enzymes, which are critical in glucose metabolism:
-
Alpha-Amylase Inhibition : Percent inhibitions were reported as follows at various concentrations:
- 500 µM: 78.85%
- 250 µM: 73.08%
- PTP-1B Inhibition : The compound showed an IC50 value of , outperforming the standard ursolic acid (IC50 = ) in the same assay .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay:
- The compound exhibited an IC50 value of , indicating substantial antioxidant activity compared to ascorbic acid (IC50 = ) .
Toxicity Studies
Acute toxicity tests performed on albino mice showed no significant adverse effects or lethality at various concentrations over a 72-hour observation period. This suggests a favorable safety profile for further pharmacological exploration .
Mechanistic Insights
Research into the mechanism of action reveals that compounds like this compound may act as allosteric modulators at specific receptors involved in metabolic pathways. This characteristic could lead to novel therapeutic applications in metabolic disorders.
Data Summary Table
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Alpha-Amylase Inhibition | Percent Inhibition | 78.85% at 500 µM |
| PTP-1B Inhibition | IC50 Value | 0.91 µM (vs. 1.35 µM for ursolic acid) |
| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 2.36 µM (vs. 0.85 µM for ascorbic acid) |
| Acute Toxicity | Behavioral Observation | No adverse effects |
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Comparisons
Compound A : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 30 in )
- Molecular Formula : C₁₆H₁₃F₃N₃O₃S
- Average Mass : 384.06 g/mol
- Key Differences: Lacks the 4-methoxyphenylacetamido group; instead, it has a simpler amino substituent at position 4.
Compound B : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 31 in )
- Molecular Formula : C₁₆H₁₃F₃N₃O₄S
- Average Mass : 400.06 g/mol
- Key Differences :
Compound C : Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()
- Molecular Formula: Not fully provided, but structurally similar to the main compound.
- Key Differences :
Compound D : Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Average Mass : 315.35 g/mol
- Physical Properties: Predicted density 1.46 g/cm³, boiling point 517.2°C. Likely less active in biological systems due to absence of electron-withdrawing groups .
Comparative Data Table
Research Findings and Implications
Role of Trifluoromethyl (CF₃) Group :
- The main compound’s CF₃ group enhances metabolic stability and binding affinity compared to phenyl (Compound D) or methoxy (Compound C) substituents .
- Trifluoromethoxy (OCF₃) in Compound B reduces synthetic efficiency, likely due to steric or electronic effects .
Impact of Acetamido vs. Amino Groups: The 4-methoxyphenylacetamido group in the main compound may improve target specificity compared to the amino group in Compound A, though this requires further validation .
Synthetic Considerations :
Q & A
Basic: What synthetic methodologies are recommended for constructing the thieno[3,4-d]pyridazine core of this compound?
The thieno[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation or multicomponent reactions. A validated approach involves:
- Biginelli-like reactions : Combine thiourea derivatives, β-keto esters, and aldehydes under acidic conditions to form dihydropyrimidinone intermediates, which can be further oxidized and functionalized .
- Cyclization strategies : Use ethyl acetoacetate, aryl aldehydes, and thioureas in a one-pot reaction to generate substituted pyrimidinones, followed by sulfur incorporation via Lawesson’s reagent to form the thieno ring .
- Post-functionalization : Introduce the 4-(trifluoromethyl)phenyl and 4-methoxyphenylacetamido groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) after core formation .
Basic: How should researchers characterize the stereochemical and electronic properties of this compound?
Key characterization methods include:
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., trifluoromethyl group geometry) .
- NMR spectroscopy : Use - and -NMR to verify substitution patterns and assess hydrogen bonding via NH proton shifts (~δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation pathways, particularly for the labile trifluoromethyl group .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for further derivatization .
Advanced: What pharmacological targets are plausible for this compound, and how can activity be validated?
The compound’s structural features suggest potential as:
- Kinase inhibitors : The pyridazine core and electron-withdrawing trifluoromethyl group may target ATP-binding pockets. Validate via enzymatic assays (e.g., EGFR or VEGFR inhibition) using fluorescence-based kinase activity kits .
- Antimicrobial agents : Screen against Gram-positive/negative bacteria (MIC assays) due to the thieno ring’s π-stacking potential with microbial DNA .
- In silico docking : Use AutoDock Vina to model interactions with proteins like dihydrofolate reductase (DHFR), leveraging the acetamido group’s hydrogen-bonding capacity .
Advanced: How can density functional theory (DFT) elucidate reactivity and regioselectivity in derivatization?
DFT studies (e.g., B3LYP/6-311+G(d,p)) can:
- Map electrostatic potentials : Identify nucleophilic/electrophilic regions (e.g., the 4-oxo group as a hydrogen-bond acceptor) .
- Predict regioselectivity : Calculate activation barriers for reactions at C-5 (acetamido) vs. C-3 (trifluoromethylphenyl) positions to guide functionalization .
- Analyze substituent effects : Compare trifluoromethyl (-CF) vs. methoxy (-OMe) groups’ electron-withdrawing/donating impacts on ring aromaticity .
Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?
Structure-activity relationship (SAR) studies should focus on:
- Trifluoromethyl group : Replace with -Cl or -CN to assess hydrophobicity/electronic effects on target binding .
- Acetamido linker : Substitute with sulfonamide or urea groups to modulate solubility and hydrogen-bond donor capacity .
- Thieno ring oxidation : Compare 4-oxo vs. 4-thioxo derivatives for redox stability and metabolic resistance .
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., reactivity)?
- Reproduce experimental conditions in silico : Include solvent effects (e.g., PCM model for DMSO) and temperature in DFT calculations to align with observed reaction outcomes .
- Validate intermediates : Use LC-MS to track transient species (e.g., radical intermediates in oxidation steps) not accounted for in static DFT models .
- Benchmark computational methods : Compare multiple functionals (e.g., M06-2X vs. B3LYP) to identify the most accurate model for the compound’s electronic structure .
Advanced: What strategies ensure the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, then monitor degradation via HPLC .
- Photostability testing : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess thieno ring susceptibility to light-induced radical formation .
- Crystallization optimization : Improve thermal stability by screening co-crystallizing agents (e.g., nicotinamide) to enhance lattice energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
